1-Nonyne, 3-methylene-
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Overview
Description
1-Nonyne, 3-methylene- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C10H16, indicating it contains ten carbon atoms and sixteen hydrogen atoms. Alkynes are known for their high reactivity due to the presence of the triple bond, which makes them valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Nonyne, 3-methylene- typically involves organic chemistry techniques. One common method is dehydrohalogenation, where a 1,2-dihaloalkane reacts with a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX), resulting in the creation of a triple bond between two carbon atoms .
Chemical Reactions Analysis
1-Nonyne, 3-methylene- undergoes various types of chemical reactions due to the presence of its triple bond. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: Addition of halogens (e.g., chlorine or bromine) to the triple bond, forming dihalides.
Hydration: Addition of water to the triple bond, resulting in the formation of alcohols.
These reactions typically involve reagents such as hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) in the presence of an acid catalyst for hydration .
Scientific Research Applications
1-Nonyne, 3-methylene- is utilized in various scientific research applications, particularly in the fields of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules, which can be used in the development of pharmaceuticals, polymers, and other advanced materials. Its high reactivity makes it a valuable intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 1-Nonyne, 3-methylene- is primarily based on its ability to participate in addition reactions due to the presence of the triple bond. The triple bond is electron-rich and can attract electrophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic processes to create more complex and functionalized molecules .
Comparison with Similar Compounds
1-Nonyne, 3-methylene- can be compared to other alkynes such as 1-Octyne and 1-Decyne. While all these compounds share the characteristic triple bond, their reactivity and applications can vary based on the length of the carbon chain and the presence of additional functional groups. For example:
1-Octyne (C8H14): Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Decyne (C10H18): Similar in structure but with a longer carbon chain, which can affect its solubility and boiling point
These comparisons highlight the unique properties of 1-Nonyne, 3-methylene- and its specific applications in scientific research and industrial processes.
Properties
CAS No. |
110316-86-4 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-methylidenenon-1-yne |
InChI |
InChI=1S/C10H16/c1-4-6-7-8-9-10(3)5-2/h2H,3-4,6-9H2,1H3 |
InChI Key |
QJFRWCAZGFVZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C#C |
Origin of Product |
United States |
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